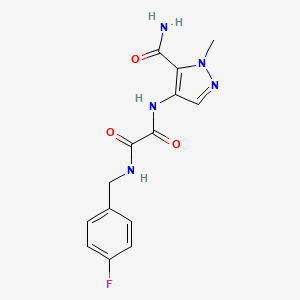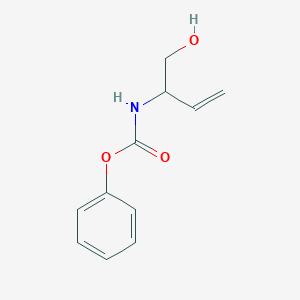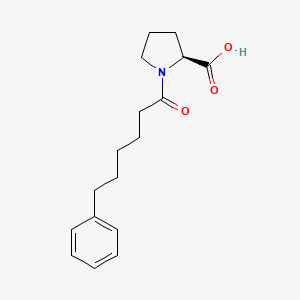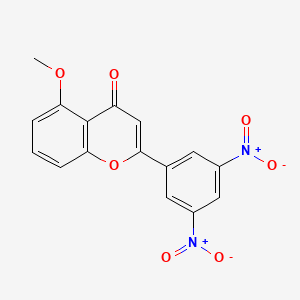![molecular formula C34H62Si4 B12620594 [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 919364-36-6](/img/structure/B12620594.png)
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound It features a phenylene core substituted with tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages, capped with trimethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves multiple steps. One common approach is the coupling of a phenylene derivative with tri(propan-2-yl)silyl groups, followed by the introduction of ethyne-2,1-diyl linkages and capping with trimethylsilane groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further streamline the production process.
化学反应分析
Types of Reactions
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and controlled release applications.
Medicine
In medicine, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is being investigated for its potential use in imaging and diagnostic techniques. Its unique chemical properties allow for the development of contrast agents that can improve the accuracy of medical imaging.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications, including aerospace and electronics.
作用机制
The mechanism of action of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The ethyne-2,1-diyl linkages and trimethylsilane groups play a crucial role in these interactions, providing stability and specificity.
相似化合物的比较
Similar Compounds
- [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
- [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
Uniqueness
Compared to similar compounds, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) stands out due to its unique combination of tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other organosilicon compounds, offering unique advantages in biological and medical applications.
属性
CAS 编号 |
919364-36-6 |
|---|---|
分子式 |
C34H62Si4 |
分子量 |
583.2 g/mol |
IUPAC 名称 |
trimethyl-[2-[4-(2-trimethylsilylethynyl)-2,5-bis[tri(propan-2-yl)silyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C34H62Si4/c1-25(2)37(26(3)4,27(5)6)33-23-32(20-22-36(16,17)18)34(24-31(33)19-21-35(13,14)15)38(28(7)8,29(9)10)30(11)12/h23-30H,1-18H3 |
InChI 键 |
KAQSJZZLLCZEFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C1=CC(=C(C=C1C#C[Si](C)(C)C)[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)


![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

